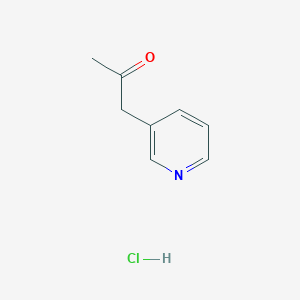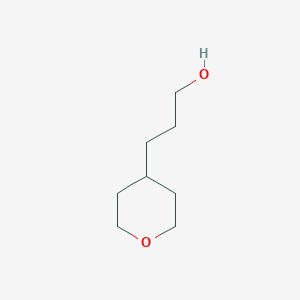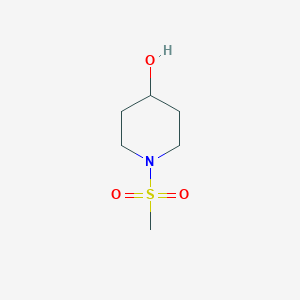![molecular formula C12H16O B1322015 (2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇 CAS No. 274907-08-3](/img/structure/B1322015.png)
(2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇
描述
The compound (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol is a chalcone derivative, which is a class of organic compounds characterized by the presence of an α,β-unsaturated ketone moiety. Chalcones are known for their diverse pharmacological activities and are found in a variety of natural sources. They are also valuable intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. In the provided papers, similar chalcone compounds are synthesized using related aldehydes and ketones in ethanol . The structures of the synthesized compounds are confirmed using spectroscopic methods such as FT-IR and NMR, as well as single crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by X-ray crystallography, which provides precise information about the geometric parameters of the molecule. The bond angles and bond distances obtained from X-ray studies are often in agreement with those calculated using density functional theory (DFT) methods . The stability of the molecules can be attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Chalcone derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is particularly reactive and can participate in various addition reactions. The reactivity of these compounds can be further studied using frontier molecular orbital analysis, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to determine the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These methods provide information about the vibrational modes of the interacting groups and the electronic environment of the atoms within the molecule . Theoretical calculations, such as DFT, can complement the experimental data and provide a deeper understanding of the properties of the compound. Additionally, the molecular electrostatic potential (MEP) map obtained from DFT calculations can reveal the distribution of electron density across the molecule, which is important for understanding its reactivity and interactions with other molecules .
科学研究应用
合成和晶体结构分析:
- 已合成并表征了类似于“(2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇”的化合物,展示了独特的晶体结构和分子间相互作用。例如,Salian 等人 (2018) 对查耳酮衍生物的研究重点是这些化合物的合成和晶体结构分析 (Salian 等人,2018)。
机械化学合成:
- Praveena 等人 (2019) 的一项研究重点是查耳酮衍生物的机械化学合成,包括类似于 “(2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇” 的化合物。这项研究强调了这些化合物的合成过程和表征 (Praveena 等人,2019)。
药理学应用:
- 在药理学领域,该化合物的衍生物已探索其潜在的药理和生物活性。例如,Bhat 等人 (2014) 的一项研究从类似化合物中合成了新型嘧啶衍生物,并评估了它们的药理性质 (Bhat 等人,2014)。
分子对接研究:
- Almeida-Neto 等人 (2020) 的研究涉及对 4'-乙酰氨基查耳酮(结构上与 “(2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇” 相关)的计算机模拟研究,检查了它们与 SARS-CoV-2 中蛋白质靶标的潜在相互作用 (Almeida-Neto 等人,2020)。
抗氧化、抗真菌和抗利什曼原虫活性:
- Hussain 等人 (2009) 的一项研究合成了新的衍生物并评估了它们的抗氧化、抗真菌和抗利什曼原虫活性。这项研究有助于了解与 “(2E)-3-[4-(丙-2-基)苯基]丙-2-烯-1-醇” 相关的化合物的潜在生物活性 (Hussain 等人,2009)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used as catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon–carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Result of Action
If the compound is indeed involved in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules .
属性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXKHKITNIPEP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620850 | |
| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274907-08-3 | |
| Record name | (2E)-3-[4-(1-Methylethyl)phenyl]-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274907-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)





![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)




